molecular formula C20H24O6 B1244279 Eupaheliangolide A

Eupaheliangolide A

Cat. No. B1244279
M. Wt: 360.4 g/mol
InChI Key: AXSMKFJOTFGINI-AWYRNCDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupaheliangolide A is a sesquiterpene lactone of the heliangolide group isolated from Eupatorium kiirunense and exhibits cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela) and liver (hepa59T/VGH) carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is an enoate ester, an enone and a sesquiterpene lactone. It derives from a tiglic acid.

Scientific Research Applications

Cytotoxic Properties

Eupaheliangolide A, isolated from Eupatorium kiirunense, has been studied for its cytotoxic properties. Research has identified it as a heliangolide with cytotoxic effects against various human carcinoma cells, including oral epidermoid, cervical epitheloid, and liver carcinoma cells. This highlights its potential application in cancer research and therapy (Shen et al., 2005).

Potential in Treating Inflammatory Skin Diseases

Eupafolin, another compound found in Phyla nodiflora and closely related to Eupaheliangolide A, has shown anti-inflammatory effects in human dermal fibroblasts. It inhibits cyclooxygenase-2 (COX-2) expression and reduces prostaglandin E2 production. This suggests Eupaheliangolide A and similar compounds could be beneficial in treating inflammatory skin diseases (Tsai et al., 2014).

Application in Air Pollution-Related Skin Inflammation

Eupafolin's effectiveness against particulate pollutants-induced inflammation in human skin keratinocytes implies that compounds like Eupaheliangolide A could be useful in addressing skin issues caused by environmental pollutants. This provides a pathway for developing treatments for air pollutant-induced skin diseases (Lee et al., 2016).

Inhibition of COX-2 and iNOS Expression

Eupatolide, also found in Inula britannica and structurally similar to Eupaheliangolide A, inhibits COX-2 and inducible nitric oxide synthase (iNOS) expression. This indicates a potential role for Eupaheliangolide A in modulating inflammatory responses and could be valuable in treating conditions involving chronic inflammation (Lee et al., 2010).

properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-6-11(2)18(22)26-16-10-20(5,24)8-7-14(21)12(3)9-15-17(16)13(4)19(23)25-15/h6-9,15-17,24H,4,10H2,1-3,5H3/b8-7+,11-6+,12-9-/t15-,16-,17+,20+/m1/s1

InChI Key

AXSMKFJOTFGINI-AWYRNCDDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@](/C=C/C(=O)/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C=CC(=O)C(=CC2C1C(=C)C(=O)O2)C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupaheliangolide A
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Eupaheliangolide A
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Eupaheliangolide A
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Eupaheliangolide A
Reactant of Route 5
Eupaheliangolide A
Reactant of Route 6
Eupaheliangolide A

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